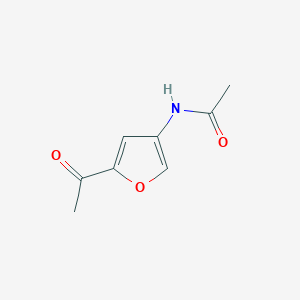

3-Acetamido-5-acetylfuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

N-(5-acetylfuran-3-yl)acetamide |

InChI |

InChI=1S/C8H9NO3/c1-5(10)8-3-7(4-12-8)9-6(2)11/h3-4H,1-2H3,(H,9,11) |

InChI Key |

GPLHPEIJJXDRBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CO1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetamido 5 Acetylfuran

Reaction Parameter Optimization and Process Intensification

Influence of Solvent Systems and Additives

The choice of solvent is paramount in the synthesis of 3A5AF, with polar aprotic solvents and ionic liquids (ILs) being the most favorable. mdpi.com Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) have been extensively used. mdpi.comresearchgate.netresearchgate.net The presence of a chloride ion (Cl⁻) in the reaction medium, often introduced through chlorine-containing salts or ionic liquids, has been identified as a key factor for successful synthesis. mdpi.comresearchgate.net

The acidity of the ionic liquid also plays a crucial role, with an optimal pH range favoring the generation of 3A5AF. mun.ca For instance, in a study using various ionic liquids, the yield of 3A5AF was found to be dependent on the IL's acidity. mun.camun.ca

Additives have a profound impact on the reaction yield. Boric acid (B(OH)₃) and sodium chloride (NaCl) have been shown to significantly improve the yield of 3A5AF. mun.camun.ca The synergistic effect of a Brønsted acid (like HCl) and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in γ-valerolactone (GVL) has resulted in high yields of 75.3% at 140°C. smolecule.com In another approach, the combination of boric acid with tributylammonium (B8510715) chloride ([TBA]Cl) led to a 57% yield at 150°C. smolecule.com The promotional effect of boric acid is attributed to its ability to form an unstable intermediate complex with a key reaction intermediate, chromogen III, facilitating its conversion to 3A5AF. smolecule.com

Solid acid catalysts, such as sulfonated carbon in DMA, have also been explored, yielding 42% of 3A5AF at 160°C. smolecule.com Al-exchanged montmorillonite (B579905) has emerged as a superior solid catalyst, providing the highest yield among various tested solid catalysts. nih.govnih.gov The combination of Al-exchanged montmorillonite with a chloride source from synthetic hydrotalcite has been proposed as a recyclable solid catalyst system. nih.govnih.gov

Table 1: Effect of Solvent and Additives on 3-Acetamido-5-acetylfuran (3A5AF) Yield

| Solvent System | Additive(s) | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| γ-Valerolactone (GVL) | HCl, NH₄SCN | 140 | 2 h | 75.3 | smolecule.com |

| Tributylammonium chloride ([TBA]Cl) | B(OH)₃ | 150 | 4 h | 57.0 | smolecule.com |

| N,N-dimethylacetamide (DMA) | Sulfonated carbon catalyst | 160 | - | 42 | smolecule.com |

| Ionic Liquid ([Bmim]Cl) | None | 180 | 240 min | 35.2 | smolecule.com |

| Ionic Liquid ([Bmim]Cl) | Boric acid | 180 | 240 min | 46.8 | smolecule.com |

| N-methyl-2-pyrrolidone (NMP) or DMA | LiCl | Optimized | - | ~60 | researchgate.net |

| DMA | B(OH)₃, NaCl | 220 (MW) | - | 62 | nih.gov |

| Tetrapropylammonium chloride (TPAC) | pTsOH, B(OH)₃, NaCl | 169 | 12 min | 62 | rsc.orgrsc.org |

| Ionic Liquid ([Bmim]Cl) | B(OH)₃ | 180 (MW) | - | 60 | nih.gov |

| N,N-dimethylformamide (DMF) | AlCl₃·6H₂O | 120 | 30 min | 30 | researchgate.net |

| DMA | B₂O₃, MgCl₂·6H₂O | 180 | 60 min | 41.57 | nih.gov |

| Choline (B1196258) chloride/citric acid (DES) | CaCl₂·2H₂O | 210 | - | 47.1 | rsc.org |

Temperature and Reaction Time Investigations

Temperature and reaction time are critical parameters that must be carefully optimized to maximize the yield of 3A5AF and minimize the formation of undesirable byproducts like humins. researchgate.net High temperatures generally promote the dehydration of NAG. rsc.org For instance, a yield of 75.3% was achieved at 140°C in GVL with specific additives. smolecule.com However, excessively high temperatures or prolonged reaction times can lead to the degradation of the product. researchgate.net

Kinetic studies have shown that the reaction rate increases with temperature. In one study, the dehydration of NAG in an ionic liquid with boric acid was investigated at temperatures ranging from 110 to 140°C. mun.ca The reaction followed first-order kinetics, and the activation energy was determined to be 106.7 kJ/mol. mun.ca In another kinetic study, the dehydration of chitin (B13524) in an ionic liquid solvent at 180°C showed a rapid initial rate, with a 5.2% yield of 3A5AF achieved within 10 minutes. researchgate.net

The optimization of reaction time is crucial. For example, a 30% yield was obtained after just 30 minutes at a relatively low temperature of 120°C using AlCl₃·6H₂O in DMF. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times. researchgate.netnih.govrsc.orgjocpr.com

In Situ Product Extraction and Catalyst Recyclability

To overcome product inhibition and degradation, in situ product extraction (ISPE) has been employed. The addition of an extracting solvent like ethyl acetate (B1210297) (EtOAc) during the reaction can continuously remove the formed 3A5AF from the reaction medium, shifting the equilibrium towards product formation and leading to higher yields. mun.camun.ca An optimum yield of 55.6% was achieved with the use of EtOAc for in situ extraction. mun.camun.ca

Catalyst recyclability is a key aspect of developing sustainable and economical processes. Several studies have focused on the reusability of the catalytic systems. For example, the ionic liquid [Bmim]Cl has been successfully reused in the conversion of NAG to 3A5AF. mun.camun.ca Similarly, a combination of LiCl and DMF as the catalyst and solvent could be recycled with over 90% residual catalytic activity after five runs. mdpi.com The development of recyclable solid catalysts, such as Al-exchanged montmorillonite combined with a solid chloride source, is a promising approach for greener production of 3A5AF. nih.govnih.gov Amino acid ionic liquids have also demonstrated excellent recyclability, maintaining a high yield over eight cycles. researchgate.net

Microwave-Assisted and One-Pot Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 3A5AF and other furan (B31954) derivatives. researchgate.netnih.govrsc.orgjocpr.comrsc.org Microwave heating can significantly shorten reaction times and often leads to improved yields compared to conventional heating methods. nih.govjocpr.com For instance, a 62% yield of 3A5AF was obtained in DMA with B(OH)₃ and NaCl under microwave irradiation at 220°C. nih.gov The use of microwave heating at 180°C in the presence of [Bmim]Cl and B(OH)₃ also resulted in a 60% yield. nih.gov

One-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer advantages in terms of efficiency and reduced waste. The direct conversion of chitin to 3A5AF is an example of a one-pot process that avoids the isolation of the NAG monomer. rsc.orgmdpi.com A 28% yield of 3A5AF was achieved by reacting chitin in [BMim]Cl in DMF at 180°C for 10 minutes. rsc.orgresearchgate.net More recently, a one-pot reaction of chitin resulted in a 37% yield of 3A5AF. rsc.org

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing the synthesis of 3A5AF. The transformation of NAG to 3A5AF is a complex multi-step process involving several intermediates. smolecule.com

Identification of Reaction Intermediates

The dehydration of NAG to 3A5AF proceeds through a sequential pathway involving the gradual elimination of three water molecules. nih.gov Key intermediates in this pathway have been identified as Chromogen I and Chromogen III. mun.camun.canih.gov The presence of these chromogens has been confirmed by ¹H NMR spectroscopy during the dehydration of NAG. mun.camun.ca The reaction typically starts with the ring-opening of the cyclic NAG to form a linear isomer. smolecule.com The formation of Chromogen I is considered a critical branching point in the reaction mechanism. smolecule.com The subsequent conversion of Chromogen III to 3A5AF is a crucial step that is often targeted for catalytic enhancement. smolecule.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. The dehydration of NAG has been shown to follow first-order kinetics. mun.ca The activation energy for the conversion of NAG to 3A5AF in the presence of boric acid was determined to be 106.7 kJ/mol, with a pre-exponential factor of 1.31 × 10¹² min⁻¹. mun.ca The significantly higher pre-exponential factor compared to the reaction without boric acid indicates that the additive increases the frequency of effective molecular collisions. mun.ca

Elucidation of Catalytic Roles and Mechanisms

The conversion of chitin and its monomer, N-acetyl-D-glucosamine (NAG), into the valuable platform chemical this compound (3A5AF) is a complex process involving multiple dehydration and cyclization steps. rsc.orgnih.gov The elucidation of the catalytic roles and the underlying reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient and selective catalytic systems. rsc.org Various catalysts, including Brønsted acids, Lewis acids, ionic liquids, and deep eutectic solvents, have been employed, each influencing the reaction pathway and product distribution. nih.govsmolecule.com

The primary reaction pathway is understood to begin with the dehydration of NAG. smolecule.com This process can proceed through different intermediates, with "Chromogen I" and "Chromogen III" being identified as key players. mun.ca The formation of these intermediates is influenced by the nature of the catalyst and the reaction medium. researchgate.net

Role of Different Catalyst Types:

Brønsted and Lewis Acids: Both Brønsted and Lewis acids are effective in catalyzing the dehydration of NAG. nih.gov Mineral acids like sulfuric acid can facilitate the necessary dehydration steps. nih.gov Lewis acids, such as aluminum chloride (AlCl₃·6H₂O) and magnesium chloride (MgCl₂·6H₂O), have also been shown to be effective. researchgate.netnih.gov Boric acid, in particular, plays a multifaceted role, acting as both a Brønsted and Lewis acid to promote furan ring formation and subsequent dehydration steps. smolecule.com It is believed to coordinate with the hydroxyl groups of NAG, shifting the equilibrium towards the open-chain aldose form, which is more amenable to dehydration. smolecule.com

Chloride Ions: Homogeneous chloride ions (Cl⁻) have been identified as being vital for the formation of 3A5AF. researchgate.netresearchgate.net Studies using various chloride salts, such as ammonium chloride (NH₄Cl) and lithium chloride (LiCl), have demonstrated their significant catalytic performance. researchgate.netresearchgate.net Density functional theory (DFT) calculations have supported the crucial role of Cl⁻ in the reaction mechanism. researchgate.netresearchgate.net The interaction of chloride ions with the hydroxyl groups of NAG is thought to initiate the dehydration process. smolecule.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Ionic liquids, particularly those containing chloride anions like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), can act as both solvents and catalysts, facilitating the direct conversion of NAG to 3A5AF. researchgate.netmun.ca The acidity of the IL can influence the product yield. mun.ca Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a greener alternative. rsc.org A DES composed of choline chloride and citric acid has shown optimal catalytic properties, leading to high yields of 3A5AF. rsc.org Ternary deep eutectic solvents, such as those containing choline chloride, glycerol, and boric acid, have also been effective in promoting the dehydration of NAG to 3A5AF. researchgate.net

Solid Acid Catalysts: To improve catalyst recyclability and create more economical processes, solid acid catalysts have been investigated. nih.gov Materials like Al-exchanged montmorillonite and H-ZSM-5 have shown catalytic activity for the dehydration of NAG to 3A5AF. nih.gov Sulfonated carbon catalysts have also been utilized, achieving moderate yields. smolecule.com

Proposed Mechanistic Steps:

The conversion of NAG to 3A5AF is generally proposed to proceed through the following key steps:

Initial Dehydration and Cyclization: The reaction is initiated by the dehydration of NAG, which can proceed via different pathways. One proposed mechanism involves the interaction of chloride ions with the hydroxyl groups at positions 3 and 4 of NAG, leading to the formation of an intermediate that subsequently cyclizes. smolecule.com Another pathway suggests the initial formation of an anhydro-sugar intermediate. mun.ca

Formation of Chromogen Intermediates: The initial dehydrated product undergoes further transformations to form key furanic intermediates. "Chromogen I" (2-acetamido-2,3-dideoxy-D-erythro-hex-2-enofuranose) is formed through the elimination of water. nih.govmun.ca This is followed by the formation of "Chromogen III" (3-acetamido-5-(1′,2′-dihydroxyethyl)furan) through another dehydration step. nih.govsmolecule.com The selective formation of Chromogen III can be promoted by certain catalytic systems, such as binary deep eutectic solvents. researchgate.net

Final Dehydration to 3A5AF: The final and often rate-determining step is the dehydration of Chromogen III to yield this compound. smolecule.com Boronic acid additives have been shown to be particularly effective in promoting this final conversion by forming an unstable boronate intermediate with Chromogen III. smolecule.com

The table below summarizes the performance of various catalytic systems in the synthesis of 3A5AF from NAG.

| Catalyst System | Solvent | Additive(s) | Temperature (°C) | Time | Yield (%) | Reference |

| Choline chloride/citric acid (DES) | N,N-dimethylacetamide | CaCl₂·2H₂O | 210 | - | 47.1 | rsc.org |

| NH₄Cl | N,N-dimethylformamide | LiCl | 160 | 5 min | 43 | researchgate.net |

| AlCl₃·6H₂O | N,N-dimethylformamide | - | 120 | 30 min | 30 | researchgate.net |

| [TEA]Cl (Ionic Liquid) | - | - | 170 | 20 min | 62.0 | researchgate.net |

| B₂O₃ | - | MgCl₂·6H₂O | 180 | 60 min | 41.57 | nih.gov |

| Al-exchanged montmorillonite | N,N-dimethyl acetamide | NaCl | 160 | - | 14 | nih.gov |

| Choline chloride-glycerol-B(OH)₃ (DES) | - | - | - | - | 39.2 | researchgate.net |

| LiCl | N-methyl-2-pyrrolidone or Dimethylacetamide | - | - | - | ~60 | researchgate.net |

| Phenylboronic acid/Triflic acid | Pyridine | - | - | 30 min | 73 | smolecule.com |

| HCl/NH₄SCN | γ-valerolactone | - | 140 | 2 hours | 75.3 | smolecule.com |

| Boric Acid | Tributylammonium chloride ([TBA]Cl) | - | 150 | - | 57 | smolecule.com |

| Sulfonated carbon | Dimethylacetamide (DMAc) | - | 160 | - | 42 | smolecule.com |

Reactivity and Chemical Transformations of 3 Acetamido 5 Acetylfuran

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3A5AF is dictated by the interplay between the electron-donating acetamido group and the electron-withdrawing acetyl group, which modulate the reactivity of both the furan (B31954) ring and the carbonyl centers.

3-Acetamido-5-acetylfuran possesses two carbonyl groups with different reactivities: the ketone of the C5-acetyl group and the amide of the C3-acetamido group. The acetyl group's ketone is more electrophilic and susceptible to nucleophilic attack compared to the less reactive amide carbonyl.

Transformations of the acetyl group have been demonstrated, including its reduction to a secondary alcohol, 3-acetamido-5-(1-hydroxylethyl)furan. This can be achieved stoichiometrically with sodium borohydride (B1222165) (NaBH4) or catalytically via transfer hydrogenation using an Iridium catalyst. researchgate.net The resulting alcohol is a key intermediate for further synthetic applications. researchgate.net Other potential reactions at this center include condensations with hydrazines or hydroxylamines and the Baeyer-Villiger oxidation, which could convert the ketone into an ester. rsc.org However, attempts at Baeyer-Villiger oxidation have proven challenging, often leading to reactions on the furan ring instead of the desired ester formation. oup.com

The acetamido group at the C3 position is an electron-donating group, which activates the furan ring, making it more susceptible to electrophilic attack and enhancing its reactivity as a diene in cycloaddition reactions. chemrxiv.org Furans are π-rich heterocycles with electron density higher than that of benzene (B151609), making them significantly more reactive toward electrophiles. chemicalbook.com

A notable example of the furan ring's reactivity in 3A5AF is its participation in Diels-Alder reactions. rsc.orgchemrxiv.org The presence of the 3-acetamido group significantly increases the reaction kinetics compared to other biomass-derived furans like 5-hydroxymethylfurfural (B1680220) (HMF) or 2-acetylfuran (B1664036). chemrxiv.org Density functional theory (DFT) studies reveal a smaller HOMO-LUMO energy gap for the 3A5AF/maleimide (B117702) pair (5.86 eV) compared to acetylfuran/maleimide (6.35 eV) and HMF/maleimide (6.32 eV), indicating a more favorable interaction for 3A5AF. chemrxiv.org This enhanced reactivity allows for the preparation of 7-oxanorbornene adducts under relatively mild conditions (e.g., 50 °C). rsc.orgchemrxiv.org The reduction of the acetyl group to an alcohol further enhances the furan's reactivity as a diene, enabling quantitative formation of the Diels-Alder adduct in water at room temperature within minutes. chemrxiv.org

Interactive Table: Diels-Alder Reaction Parameters of Furan Derivatives with Maleimide

| Furan Derivative | HOMO-LUMO Gap (eV) | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| This compound (3A5AF) | 5.86 | 21.7 (exo) | -8.0 (exo) |

| 2-Acetylfuran (AF) | 6.35 | 25.1 (exo) | -6.3 (exo) |

| 5-Hydroxymethylfurfural (HMF) | 6.32 | 24.8 (exo) | Not specified |

Data derived from DFT studies, highlighting the enhanced reactivity of 3A5AF. chemrxiv.orgresearchgate.net

Reduction Chemistry of this compound

The presence of a ketone in the acetyl moiety makes this compound a candidate for various reduction reactions. These transformations are pivotal for converting the planar ketone into a chiral secondary alcohol, a valuable functional group for further synthetic elaborations.

Chemo-selective Reduction of Acetyl Moiety to Chiral Alcohol

The selective reduction of the acetyl group in this compound (3A5AF) to its corresponding chiral alcohol, 3-Acetamido-5-(1-hydroxylethyl)furan (3A5HEF), is a significant transformation for producing high-value, enantiopure compounds. researchgate.net Biocatalysis has been demonstrated as a highly effective method for this purpose, enabling the enantiocomplementary synthesis of both (R)- and (S)-3A5HEF. researchgate.net These enzymatic reductions can achieve excellent yields and enantiomeric excess (ee) values, often exceeding 99%. researchgate.net The preparative-scale biocatalytic synthesis of (R)-3A5HEF has been successfully demonstrated, yielding an isolated product in 65% yield, highlighting the method's practical utility. researchgate.net

The chiral alcohol product, 3A5HEF, is a valuable precursor for synthesizing rare 2-amino sugars, such as L-rednose. researchgate.net This sugar is a fundamental structural component of several pharmacologically active natural products, including rudolphomycin, anthracycline CG21-C, and saquayamycins. researchgate.net For non-asymmetric applications, the acetyl group can also be reduced using standard chemical reagents like sodium borohydride (NaBH₄). scholaris.ca

| Product Enantiomer | Method | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-3A5HEF | Enzyme Catalysis | Up to >99% (65% isolated on preparative scale) | >99% |

| (S)-3A5HEF | Enzyme Catalysis | Up to >99% | >99% |

Transfer Hydrogenation Strategies

Catalytic transfer hydrogenation (CTH) offers a convenient and efficient alternative to using molecular hydrogen for reduction processes. researchgate.net This strategy has been successfully applied to this compound, where the acetyl group was reduced using an Iridium (Ir)-based catalyst. researchgate.netscholaris.ca While good yields were reported for this transformation, the reaction was not reported to be enantioselective. researchgate.net

The field of CTH for furan derivatives is well-established, suggesting a range of potential systems applicable to 3A5AF. nih.govacs.org Common hydrogen donors include alcohols, such as isopropanol, and formic acid. acs.orgmdpi.com Various transition metal catalysts, including those based on Ruthenium (Ru), Copper (Cu), and Nickel (Ni), have proven effective for the CTH of carbonyl groups in other furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural. researchgate.netresearchgate.netrsc.org Formic acid, in particular, is an attractive hydrogen donor as it decomposes into CO₂ and H₂, and its use has been shown to boost selectivity in the CTH of related substrates. rsc.org The mechanism often involves an intermolecular hydride transfer from the hydrogen donor to the carbonyl substrate, facilitated by the metal catalyst. rsc.org

[4+2] Cycloaddition Reactions: Diels-Alder Chemistry

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This capability allows for the rapid construction of complex, bicyclic 7-oxanorbornene scaffolds, incorporating the nitrogen atom from the original chitin (B13524) source into the final product. chemrxiv.org

Scope and Limitations with Dienophiles

The reactivity of this compound (3A5AF) as a diene has been systematically investigated. Research shows that 3A5AF undergoes direct Diels-Alder reactions with maleimides under relatively mild conditions (e.g., 50 °C), a testament to the activating effect of the 3-acetamido group. chemrxiv.org The reaction tolerates a variety of N-substituted maleimides, including those with alkyl and aryl substituents. chemrxiv.org

However, the scope of the reaction has its limitations. 3A5AF was found to be unreactive towards other common dienophiles such as methyl acrylate (B77674) and maleic anhydride. chemrxiv.org This highlights a specific reactivity profile favoring activated dienophiles like maleimides. The reaction conditions, particularly the solvent, also play a crucial role. While solvents like THF, dioxane, dichloromethane, and chloroform (B151607) resulted in no conversion, a mixture of DMSO and water was found to be effective. chemrxiv.org

| Dienophile | N-Substituent | Conditions | Product (7-Oxanorbornene) Yield |

|---|---|---|---|

| Maleimide | -H | DMSO-d₆, 50 °C, 24h | 80% (exo isomer only) |

| N-Methylmaleimide | -CH₃ | DMSO/H₂O (pH 4), 50 °C, 24h | 95% |

| N-Ethylmaleimide | -C₂H₅ | DMSO/H₂O (pH 4), 50 °C, 24h | 99% |

| N-Phenylmaleimide | -Ph | DMSO/H₂O (pH 4), 50 °C, 24h | 99% |

| Methyl Acrylate | N/A | - | Unreactive |

| Maleic Anhydride | N/A | Unreactive |

Mechanistic Aspects of Diels-Alder Adduct Formation

The successful application of 3A5AF in Diels-Alder reactions, where many other electron-poor furans fail, is attributed to the electronic effect of the 3-acetamido group. chemrxiv.org This group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, facilitating the cycloaddition with electron-poor dienophiles. chemrxiv.org

A surprising and notable aspect of this reaction is its stereoselectivity. The reaction with maleimide exclusively yields the exo isomer, with no endo product being detected under the studied conditions. chemrxiv.org Density Functional Theory (DFT) calculations support this observation, indicating that the reaction is exergonic in nature. chemrxiv.org This thermodynamic favorability helps to hinder the retro-Diels-Alder reaction, which is a common issue with many furan-based cycloadducts. chemrxiv.org

Furthermore, under specific aqueous conditions, the initial adduct can undergo a tandem partial hydrolysis of the enamide to form a stable hemi-acylaminal derivative. chemrxiv.org This structural change locks the molecule, preventing the retro-cycloaddition and allowing for quantitative formation of the product. chemrxiv.org

Derivatization Strategies for Advanced N-Containing Compounds

This compound serves as a valuable platform for the synthesis of a diverse array of more complex nitrogen-containing molecules. researchgate.netconsensus.app The functional groups present on the furan ring—the acetamido and acetyl moieties—provide multiple handles for further chemical modification.

The chiral alcohol 3-Acetamido-5-(1-hydroxylethyl)furan, obtained via reduction of 3A5AF, is a key intermediate. This furfuryl alcohol can undergo a Piancatelli rearrangement to yield a 3-aminocyclopentenone. researchgate.net This product is a versatile building block that can be readily converted into a variety of 4-aminocyclopentanones and 4-aminocyclopentene-1,3-diones, which are scaffolds of interest in drug discovery. researchgate.net

The Diels-Alder adducts themselves represent an important class of derivatives. These 7-oxanorbornenes can be further modified. For instance, the adduct formed with N-phenylmaleimide can undergo acid-promoted hydrolysis to yield the corresponding ketone, demonstrating the synthetic utility of the cycloadducts. chemrxiv.org Additionally, 3A5AF has been used to prepare phthalimides, expanding its application in the synthesis of N-heterocyclic compounds. researchgate.net The original acetamido group can also be hydrolyzed under basic conditions with sodium hydroxide (B78521) to yield an amino-substituted furan product, providing another route for derivatization. scholaris.ca

Hydrolysis of Amido Group to Amino-Substituted Furans

The amide functionality in this compound (3A5AF) can undergo hydrolysis to yield the corresponding amino-substituted furan. This transformation is a key step in modifying the chemical properties of the furan ring, making the product a valuable intermediate for further synthesis.

Detailed research has demonstrated that the hydrolysis of the amido group in 3A5AF can be effectively achieved using sodium hydroxide (NaOH) as a catalyst. researchgate.net The reaction proceeds by nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamido group, leading to the cleavage of the amide bond. This process results in the formation of 2-acetyl-4-aminofuran. researchgate.net A study reported achieving a 57% yield of 2-acetyl-4-aminofuran when the reaction was conducted at 80°C for one hour. researchgate.net This method provides a direct route to an amino-substituted furan, which can serve as a building block for more complex nitrogen-containing heterocyclic compounds. oup.com

| Reactant | Catalyst | Product | Yield (%) | Temperature (°C) | Time (h) | Reference |

| This compound | NaOH | 2-Acetyl-4-aminofuran | 57 | 80 | 1 | researchgate.net |

Conversion to Anilides via Hydrazone Intermediates

This compound is a versatile precursor for the synthesis of anilide derivatives through a multi-step reaction sequence involving a hydrazone intermediate. This pathway typically utilizes a Diels-Alder/aromatization cascade, which is a powerful tool for constructing aromatic rings from furanic compounds. researchgate.netnih.govrsc.org

The process begins with the formation of a hydrazone from 3A5AF. This intermediate then acts as the diene in a Diels-Alder reaction with a suitable dienophile. The resulting cycloadduct undergoes a subsequent aromatization step to yield the final anilide product. Research has shown that this procedure can be successfully applied to 3A5AF to prepare a phthalimide, a class of anilides. researchgate.netnih.gov This hydrazone-mediated sequence provides a strategic approach to access complex, functionalized anilides from a biomass-derived platform chemical. rsc.orgrsc.orgresearchgate.net The use of a hydrazone auxiliary is crucial as it facilitates the subsequent ring-opening and aromatization steps required to form the anilide structure. rsc.org

| Furan Derivative | Key Intermediate | Reaction Sequence | Product Type | Specific Product Example | Reference |

| This compound | Hydrazone | Diels-Alder/aromatization | Anilide | Phthalimide | researchgate.netnih.gov |

Synthesis of Pyrrole (B145914) Derivatives

The furan ring of this compound can be transformed into a pyrrole ring system, demonstrating the utility of this compound in the synthesis of alternative five-membered heterocycles. One notable method involves an electrochemical oxidation–cyclocondensation reaction. dntb.gov.ua

In this process, the anodic oxidation of 3A5AF leads to the formation of a dimethoxy-dihydrofuran intermediate. This reactive species can then undergo a cyclocondensation reaction with amines to generate 3-acetyl-4-acetamidopyrrolin-2-ones, which are derivatives of pyrrole. dntb.gov.ua This electrochemical approach offers a unique pathway for the conversion of a furan into a pyrrolinone structure, expanding the synthetic possibilities for creating diverse nitrogen-containing compounds from 3A5AF. dntb.gov.ua The transformation highlights the potential for ring-conversion reactions in elaborating the core structure of this chitin-derived platform molecule.

| Starting Material | Key Process | Intermediate | Reactant | Product Class | Specific Product | Reference |

| This compound | Electrochemical Oxidation–Cyclocondensation | Dimethoxy-dihydrofuran | Amines | Pyrrole Derivative | 3-Acetyl-4-acetamidopyrrolin-2-one | dntb.gov.ua |

Formation of Furanone Derivatives

Under certain reaction conditions, particularly during its synthesis from N-acetyl-d-glucosamine (NAG), this compound can be associated with the formation of furanone byproducts. Specifically, 3-acetamido-5-ethylidene furanone (AEF) has been identified as a byproduct in the conversion of NAG to 3A5AF. rsc.org

The formation of AEF is observed to be more favorable at higher concentrations of the starting material, NAG. This suggests that intermolecular interactions at increased concentrations may promote the reaction pathway leading to the furanone derivative over the desired furan. rsc.org While often considered a byproduct, the formation of this furanone derivative indicates an alternative reaction pathway for 3A5AF-related chemistries and presents a potential route for the targeted synthesis of furanone structures from chitin-derived precursors.

| Precursor | Reaction | Identified Byproduct | Product Class | Conditions Favoring Formation | Reference |

| N-acetyl-d-glucosamine | Dehydration (synthesis of 3A5AF) | 3-Acetamido-5-ethylidene furanone | Furanone Derivative | Higher NAG concentrations | rsc.org |

Advanced Spectroscopic and Computational Research on 3 Acetamido 5 Acetylfuran

Spectroscopic Characterization Methodologies in Research

Spectroscopic techniques are fundamental in the analysis of 3-Acetamido-5-acetylfuran (3A5AF), providing critical data for structural confirmation, mechanistic insights, and the study of its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 3A5AF. Both ¹H and ¹³C NMR are employed to confirm the molecular structure and monitor reaction pathways during its synthesis. researchgate.net For instance, in the dehydration of N-acetyl-d-glucosamine (NAG) to form 3A5AF, ¹H NMR has been instrumental in identifying key intermediates, with their characteristic peaks providing evidence for the proposed reaction mechanism. scholaris.ca

Furthermore, NMR studies have revealed interesting chemical behaviors. Tautomerism of 3A5AF has been observed in deuterated methanol (B129727) (CD₃OD), indicated by H-D exchange within the acetyl group. scholaris.ca This provides insight into the compound's dynamic nature in solution. In studies involving boric acid as a catalyst for NAG dehydration, ¹¹B NMR spectroscopy has been utilized to investigate the role of the borate (B1201080) species in the reaction mechanism. scholaris.ca The analysis of NMR spectra also supports the existence of intermolecular hydrogen bonding, which influences the compound's physical properties. scholaris.canih.gov

Table 1: Selected NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | 2.18 | singlet | -NHC(O )CH ₃ |

| ¹H | CDCl₃ | 2.45 | singlet | -C(O )CH ₃ |

| ¹H | CDCl₃ | 7.15 | doublet | Furan (B31954) H-4 |

| ¹H | CDCl₃ | 8.01 | doublet | Furan H-2 |

| ¹H | CDCl₃ | 8.45 | broad singlet | NH |

| ¹³C | CDCl₃ | 24.3 | - | -NH(C =O)C H₃ |

| ¹³C | CDCl₃ | 26.0 | - | -(C =O)C H₃ |

| ¹³C | CDCl₃ | 108.7 | - | Furan C-4 |

| ¹³C | CDCl₃ | 119.5 | - | Furan C-2 |

| ¹³C | CDCl₃ | 134.8 | - | Furan C-3 |

| ¹³C | CDCl₃ | 150.9 | - | Furan C-5 |

| ¹³C | CDCl₃ | 168.4 | - | -NHC =O |

| ¹³C | CDCl₃ | 185.8 | - | -C =O |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) and UV/Visible (UV-Vis) Spectroscopy for Electronic Structure and Intermolecular Interactions

Infrared (IR) and UV/Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups, bonding, and electronic properties of 3A5AF. IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the compound's functional groups, such as the carbonyl (C=O) and amide (N-H) groups. researchgate.net The analysis of IR spectra has been used to support the presence of intermolecular hydrogen bonding between 3A5AF molecules, which affects its physical properties like solubility. scholaris.canih.gov

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The experimental pKa value of 3A5AF, determined to be 20.7, was established through UV/Vis titrations. nih.gov Furthermore, data from UV-Vis spectroscopy has been compared with theoretical calculations, such as time-dependent density functional theory (TD-DFT), to analyze the π-π* electronic transition energy, providing a deeper understanding of the molecule's electronic structure. nih.gov

Table 2: Key Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Feature | Observation | Interpretation |

| IR | N-H stretch | ~3300-3400 cm⁻¹ | Amide N-H group, involved in H-bonding |

| IR | C=O stretch (ketone) | ~1660-1680 cm⁻¹ | Acetyl group carbonyl |

| IR | C=O stretch (amide I) | ~1690-1710 cm⁻¹ | Amide carbonyl |

| UV-Vis | λmax | Varies with solvent | π-π* electronic transition |

| UV-Vis | Titration | Spectral shift with pH | Determination of experimental pKa (20.7) nih.gov |

Mass Spectrometry Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of 3A5AF and for identifying related compounds during its synthesis and subsequent reactions. researchgate.net The standard electron ionization (EI) mass spectrum of 3A5AF shows characteristic fragmentation patterns that can be used for its identification. nist.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to monitor the reaction pathway for the synthesis of 3A5AF, allowing for the detection of intermediates and byproducts. researchgate.net In oxidation studies, mass spectrometry analysis identified a possible parent peak at m/z = 199, which corresponds to an adduct of 3A5AF with oxygen (3A5AF–O₂), providing insight into the compound's reactivity. oup.com

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | nist.gov |

| Molecular Weight | 167.16 g/mol | nist.govnih.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Top Peak (m/z) | 110 | nih.gov |

| 2nd Highest Peak (m/z) | 125 | nih.gov |

X-ray Diffraction (XRD) and N₂ Adsorption for Solid Catalyst Characterization

In the synthesis of 3A5AF from N-acetylglucosamine (NAG), solid catalysts are often employed to facilitate a more economical and recyclable process. nih.gov Techniques like X-ray diffraction (XRD) and nitrogen (N₂) adsorption are not used to characterize 3A5AF itself, but are essential for analyzing the solid catalysts used in its production. nih.gov

XRD is used to determine the crystalline structure and phase composition of the catalysts, such as Al-exchanged montmorillonite (B579905). nih.gov N₂ adsorption-desorption analysis is used to determine key textural properties of the catalysts, including their surface area and pore size distribution. These characteristics are crucial as they significantly influence the catalyst's activity and selectivity in the dehydration of NAG to 3A5AF. nih.gov Characterization of recovered chitin (B13524) feedstock by XRD has also been performed in studies utilizing ionic liquids. researchgate.net

Elemental Analysis Techniques in Catalyst Characterization

Similar to XRD and N₂ adsorption, elemental analysis techniques are applied to the characterization of the catalysts used in 3A5AF synthesis. Inductively coupled plasma optical emission spectroscopy (ICP-OES) and energy-dispersive X-ray spectroscopy (EDX) have been used to determine the elemental composition of catalysts like Al-exchanged montmorillonite. nih.gov This information is vital for confirming the successful preparation of the catalyst (e.g., the exchange of ions) and for understanding its chemical nature, which in turn affects its catalytic performance. nih.gov Elemental analysis (EA) has also been used to characterize recovered chitin after reaction. researchgate.net

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling, particularly using Density Functional Theory (DFT), have provided profound insights into the physical and chemical properties of 3A5AF. nih.govoup.comdoaj.orgresearchgate.net These computational studies complement experimental findings and help predict the molecule's behavior.

DFT calculations have been used to predict the pKa of 3A5AF, with results (18.5-21.5) aligning well with the experimentally determined value (20.7). nih.gov The electronic properties have been extensively studied, with calculations determining the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential. scholaris.canih.gov The HOMO-LUMO gap is a key parameter in predicting chemical reactivity. For instance, in Diels-Alder reactions, the HOMO-LUMO gap for the 3A5AF/maleimide (B117702) pair was calculated to be significantly smaller (5.86 eV) compared to that of acetylfuran/maleimide (6.35 eV), correctly predicting the enhanced reactivity of 3A5AF. rsc.orgchemrxiv.org

Furthermore, computational models have been used to calculate dimerization energies to understand the strength of intermolecular hydrogen bonding, which influences properties like solubility. scholaris.canih.gov Calculated atomic charges have been used to predict the reactivity of different sites on the molecule, such as the two carbonyl carbons, towards nucleophiles. scholaris.canih.gov DFT calculations have also been employed to clarify the characteristic reactivity of 3A5AF under various oxidation conditions, explaining why it behaves differently from related benzene (B151609) derivatives or acetylfuran. oup.com

Table 4: Selected Computational Research Findings on this compound

| Parameter | Method | Finding | Significance |

| pKa | B3LYP/6-311+G(2d,p) | Predicted range: 18.5-21.5 | Corroborates experimental value of 20.7 nih.gov |

| HOMO-LUMO Gap | DFT | 5.86 eV (with maleimide) | Predicts enhanced reactivity in Diels-Alder reactions compared to acetylfuran rsc.orgchemrxiv.org |

| Dimerization Energy | Computational | Calculated values | Quantifies intermolecular hydrogen bonding strength, explaining solubility scholaris.canih.gov |

| Reactivity | DFT (CAM-B3LYP) | Clarified low reactivity in oxidation | Explains difficulty in converting 3A5AF to 3-acetamido-5-carboxyfuran oup.com |

| Atomic Charges | Molecular Orbital Calc. | Calculated charges on atoms | Predicts reactivity of carbonyl carbons towards nucleophiles scholaris.canih.gov |

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

DFT calculations have become a cornerstone in understanding the nuanced electronic properties and reactivity of 3A5AF. These computational studies provide a molecular-level perspective on its structure and behavior, guiding experimental efforts in catalysis and synthesis.

Molecular orbital calculations are fundamental to predicting the chemical reactivity of 3A5AF. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

DFT studies, specifically at the M06L/6-311+G(d,p) level of theory, have been employed to determine these frontier molecular orbitals. For instance, in the context of Diels-Alder reactions, the HOMO-LUMO gap between 3A5AF and the dienophile maleimide was calculated to be 5.86 eV. chemrxiv.org This is significantly smaller than the gaps for related furan compounds like 2-acetylfuran (B1664036) (AF) (6.35 eV) and 5-hydroxymethylfurfuryl (HMF) (6.32 eV) with the same dienophile, suggesting a higher reactivity for 3A5AF in such cycloadditions. chemrxiv.org The acetamido group at the 3-position plays a crucial role in raising the HOMO energy of the furan ring, thereby lowering the energy gap and facilitating reactions.

The electrostatic potential (ESP) of 3A5AF has also been determined through molecular orbital calculations using the B3LYP/6-311+G(2d,p) method. ESP maps reveal the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack, providing a visual guide to the molecule's reactivity.

| Furan/Dienophile Pair | HOMO-LUMO Gap (eV) |

|---|---|

| 3A5AF / Maleimide | 5.86 |

| 2-Acetylfuran (AF) / Maleimide | 6.35 |

| 5-Hydroxymethylfurfural (B1680220) (HMF) / Maleimide | 6.32 |

Computational methods have been successfully used to predict the acid-base properties of 3A5AF. The pKa, a measure of the acidity of the N-H proton on the acetamido group, was predicted using the B3LYP/6-311+G(2d,p) method with several amides as reference compounds. The predicted pKa value was in the range of 18.5-21.5. researchgate.net This prediction was subsequently validated by experimental measurements using UV/Vis titrations, which determined the pKa to be 20.7. researchgate.net

The presence and strength of hydrogen bonding significantly influence the physical properties of 3A5AF, such as its solubility. Dimerization energy calculations for 3A5AF have been performed to quantify the strength of these intermolecular interactions. researchgate.net The results from these calculations, supported by experimental evidence from Infrared and 1H Nuclear Magnetic Resonance spectra, confirm the existence of intermolecular hydrogen bonding between 3A5AF molecules. researchgate.net These hydrogen bonds are a key factor in its relatively low solubility in certain solvents, such as supercritical CO2. researchgate.net

| Method | pKa Value |

|---|---|

| Predicted (B3LYP/6-311+G(2d,p)) | 18.5 - 21.5 |

| Experimental (UV/Vis Titration) | 20.7 |

The furan ring in 3A5AF possesses relatively low aromaticity compared to benzene derivatives. Current time information in Leeds, GB. This characteristic is a major determinant of its reactivity, particularly in oxidation reactions. The low aromaticity makes the furan ring susceptible to side reactions, such as radical additions. Current time information in Leeds, GB.

DFT calculations have shown that the acetamido group further influences this reactivity. Current time information in Leeds, GB. By donating electron density from the nitrogen lone pair, the acetamido group can stabilize radical adducts formed on the furan ring through orbital interactions. Current time information in Leeds, GB. This stabilization facilitates radical addition reactions on the ring, which can compete with desired oxidation pathways, for example, at the C-acetyl group. Current time information in Leeds, GB. This inherent reactivity makes the selective conversion of 3A5AF into compounds like 3-acetamido-5-carboxyfuran challenging under typical oxidation conditions. Current time information in Leeds, GB. Conversely, the electron-donating nature of the 3-acetamido group enhances the diene character of the furan ring, promoting its participation in Diels-Alder reactions under milder conditions than are possible for electron-poor furans. chemrxiv.orgresearchgate.net

DFT has been a powerful tool for mapping out potential reaction pathways and analyzing the associated energy barriers for reactions involving 3A5AF. For instance, in Baeyer-Villiger oxidation reactions, DFT calculations revealed a large energy difference between the transition states for the migration of the methyl group versus the furan ring, explaining the lack of formation of the desired 3-acetamido-5-carboxyfuran esters. Current time information in Leeds, GB.

In the context of Diels-Alder cycloadditions, transition state analysis was performed at the M06L/6-311+G(d,p)/SMD(water)//M06L/6-31G(d) level of theory. chemrxiv.org These calculations showed that the free energy of activation (ΔG‡) for the reaction of 3A5AF with maleimide is more than 3 kcal mol⁻¹ lower than for similar reactions with 2-acetylfuran (AF) and 5-hydroxymethylfurfural (HMF). chemrxiv.org Furthermore, the calculations indicated that the reaction is exergonic, with a negative change in Gibbs free energy (ΔG), which suggests that the reverse retro-cyclization process is hindered. chemrxiv.org

| Furan Diene | Activation Energy (ΔG‡) (kcal mol⁻¹) | Reaction Energy (ΔG) (kcal mol⁻¹) |

|---|---|---|

| 3A5AF (endo) | 20.6 | -6.3 |

| 3A5AF (exo) | 20.9 | -8.0 |

| 2-Acetylfuran (AF) | 24.3 | -5.6 |

| 5-Hydroxymethylfurfural (HMF) | 23.8 | -6.4 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. For 3A5AF, TD-DFT studies have been conducted to calculate the energy of the π-π* electronic transition. researchgate.net The results of these calculations were then compared with experimental data obtained from UV/Vis spectroscopy, showing good agreement and validating the computational model's ability to describe the electronic structure of the molecule. researchgate.net

Molecular Dynamics Simulations in Catalyst and Enzyme Engineering

A review of the current scientific literature indicates that while DFT has been applied to understand the intrinsic reactivity of this compound, specific studies employing molecular dynamics (MD) simulations for the purpose of engineering catalysts or enzymes targeted at this molecule have not been extensively reported. MD simulations are a powerful tool for studying the dynamic interactions between a substrate and an active site, and their application could provide valuable insights for designing efficient biocatalysts or chemocatalysts for the conversion of 3A5AF. Future research in this area would be beneficial for advancing the catalytic valorization of this chitin-derived platform chemical.

Frontier Molecular Orbital (FMO) Theory in Reaction Design

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and reaction mechanisms of chemical species. wikipedia.org The theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and serves as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap generally indicates a molecule that is more polarizable, more reactive, and possesses higher chemical reactivity. irjweb.com

In the context of this compound (3A5AF), computational studies have been employed to understand its chemical properties and predict its reactivity. nih.gov Molecular orbital calculations using Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level have been utilized to determine the HOMO, LUMO, and electrostatic potential of 3A5AF. nih.gov These theoretical calculations are instrumental in designing future reactions and processes involving this renewable compound. nih.gov

The analysis of these frontier orbitals provides insight into the molecule's electrophilic and nucleophilic sites. The distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution highlights the areas prone to nucleophilic attack. Furthermore, calculated atomic charges have been used as a tool to predict the reactivity of 3A5AF, which was subsequently tested in a reaction with methylmagnesium bromide (CH₃MgBr). nih.gov This approach demonstrates the practical application of computational chemistry in guiding experimental reaction design. nih.gov

The table below summarizes the key quantum chemical parameters calculated for this compound, which are essential for applying FMO theory in reaction design.

| Parameter | Description | Computational Method | Significance in Reaction Design |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The energy of the outermost electron-containing orbital. | B3LYP/6-311+G(2d,p) nih.gov | Indicates the molecule's ability to donate electrons (nucleophilicity). The location of the HOMO helps identify sites for electrophilic attack. irjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The energy of the innermost electron-deficient orbital. | B3LYP/6-311+G(2d,p) nih.gov | Indicates the molecule's ability to accept electrons (electrophilicity). The location of the LUMO helps identify sites for nucleophilic attack. irjweb.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies. | A smaller gap suggests higher reactivity, lower kinetic stability, and greater polarizability. irjweb.comnih.gov |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | B3LYP/6-311+G(2d,p) nih.gov | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrostatic interactions and chemical reactions. |

| Calculated Atomic Charges | The distribution of electron density among the atoms in the molecule. | Calculated from the wavefunction. nih.gov | Helps to predict reactive sites by identifying atoms with partial positive or negative charges, guiding the design of reactions with specific reagents. nih.gov |

Research Perspectives on Industrial and High Value Applications

3-Acetamido-5-acetylfuran as a Platform for Nitrogen-Containing Fine Chemicals and Pharmaceuticals

The molecular architecture of 3A5AF, featuring an acetamido group and an acetyl group on a furan (B31954) ring, offers a versatile starting point for synthesizing complex nitrogen-containing molecules. nih.gov This potential has been demonstrated through its conversion into various pharmaceutical intermediates and other fine chemicals. researchgate.net The compound's substitution pattern is challenging to achieve through traditional synthetic methods, adding to its value as a bio-based synthon. nih.gov

Researchers have successfully transformed 3A5AF into a variety of valuable derivatives. For instance, it serves as a precursor for biologically active heteroaromatics like furo[3,2-d]pyrimidin-4-one and furo[3,2-d]pyrimidin-4-amine. researchgate.net Furthermore, it has been utilized in the total synthesis of the anticancer alkaloid proximicin A. mdpi.com Another significant derivatization involves the oxidative ring expansion of 3A5AF to produce N-acetyl-L-rednose, a key structural component of several pharmacologically active natural products, including anthracycline antibiotics. researchgate.net

Simple chemical transformations also unlock access to other useful building blocks. The hydrolysis of the amido group in 3A5AF, achieved through catalysis with sodium hydroxide (B78521), yields 2-acetyl-4-aminofuran. acs.orgscholaris.ca Additionally, the reduction of its acetyl group leads to the formation of 3-acetamido-5-(1-hydroxylethyl)furan (3A5HEF), a chiral furfuryl alcohol. researchgate.netacs.org These transformations underscore 3A5AF's role as a pivotal intermediate for a diverse array of nitrogenous compounds. researchgate.net

| 3A5AF Derivative | Transformation Type | Potential Application/Significance | Reference |

|---|---|---|---|

| Proximicin A | Multi-step synthesis | Anticancer alkaloid | mdpi.com |

| N-acetyl-L-rednose | Oxidative ring expansion | Precursor for antibiotics (e.g., anthracyclines) | researchgate.net |

| Furo[3,2-d]pyrimidin-4-one | Heterocyclic synthesis | Biologically active heteroaromatic | researchgate.net |

| 2-Acetyl-4-aminofuran (2A4AF) | Hydrolysis | Renewable amine building block | acs.orgscholaris.caacs.org |

| 3-Acetamido-5-(1-hydroxylethyl)furan (3A5HEF) | Reduction | Chiral alcohol precursor | researchgate.netacs.org |

Synthetic Intermediates for Polymers and Specialized Materials

Beyond pharmaceuticals, 3A5AF is a promising precursor for nitrogen-containing polymers and specialized materials. oup.com A key pathway involves the oxidation of 3A5AF to 3-acetamido-5-carboxyfuran (3A5CF), an aromatic amino acid suitable for producing polyamides. oup.com Polymers based on a furan structure are known to exhibit desirable properties such as higher glass transition temperatures and enhanced gas barrier capabilities compared to some petroleum-based counterparts. oup.com However, the conversion of the acetyl group in 3A5AF to a carboxylic acid has proven to be challenging, representing an active area of research. oup.com

The furan ring in 3A5AF also allows it to participate in Diels-Alder (DA) reactions, a powerful tool for creating new molecular structures. chemrxiv.org The acetamido group at the C3 position of the furan ring enhances the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornene adducts under mild conditions (e.g., 50°C). chemrxiv.org This reactivity opens up possibilities for using 3A5AF as a diene to create novel, bio-based N-containing scaffolds, which could be used as monomers for polymers or as building blocks for advanced materials. chemrxiv.org This approach is a significant step toward expanding the utility of chitin-derived synthons in material science. chemrxiv.org

| 3A5AF-Derived Intermediate | Reaction Type | Potential Polymer/Material | Key Properties/Significance | Reference |

|---|---|---|---|---|

| 3-Acetamido-5-carboxyfuran (3A5CF) | Oxidation | Polyamides | High glass transition temperature, good gas barrier properties | oup.com |

| 7-Oxanorbornene Adducts | Diels-Alder Cycloaddition | Thermosets, Self-healing polymers, Functional materials | Incorporates bio-based nitrogen; allows for tunable material properties | chemrxiv.orgsemanticscholar.org |

Biocatalytic Approaches to Chiral Derivatives and Bio-Based Amine Compounds

Biocatalysis offers a green and highly selective route for converting 3A5AF into valuable chiral derivatives and other amine compounds. acs.org The use of enzymes allows for reactions to occur under mild conditions with high efficiency and stereoselectivity, which is often difficult to achieve with conventional chemical methods. acs.org

A chemoenzymatic strategy has been developed to produce enantiopure chiral alcohols from 3A5AF. researchgate.net Specifically, carbonyl reductase enzymes are used for the asymmetric reduction of the acetyl group in 3A5AF to yield both (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan (3A5HEF). researchgate.net

More recently, researchers have reported the direct biosynthesis of two different furan-based amines from 3A5AF. acs.org Using an amidase enzyme (MmH), 3A5AF can be converted to 2-acetyl-4-aminofuran (2A4AF) with a yield of 79.3%. acs.org In a separate biocatalytic pathway, an R-selective aminotransferase (ATA117) converts 3A5AF into (R)-3-acetylamino-5-(α-aminoethyl)-furan ((R)-3A5AEF) with a high yield of 84.0% and an excellent enantiomeric excess of over 99%. acs.org These biocatalytic methods pave the way for the sustainable production of high-value, chiral furan-based amino chemicals from renewable chitin (B13524) resources. acs.org

| Enzyme Class | Specific Enzyme | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Amidase | MmH from Starkeya sp. | 2-Acetyl-4-aminofuran (2A4AF) | 79.3% yield | acs.org |

| Aminotransferase | ATA117 from Arthrobacter sp. | (R)-3-Acetylamino-5-(α-aminoethyl)-furan ((R)-3A5AEF) | 84.0% yield, >99% ee | acs.org |

| Carbonyl Reductase | Not specified | (R)- or (S)-3-Acetamido-5-(1-hydroxylethyl)furan (3A5HEF) | Enantiopure | researchgate.net |

Future Directions in Sustainable Production and Derivatization Research

In derivatization research, a key goal is to overcome existing synthetic hurdles. This includes developing efficient catalytic systems for the challenging oxidation of 3A5AF to 3A5CF to unlock its potential in polyamide production. oup.com Another promising direction is the development of more reactive intermediates from 3A5AF, such as 3-acetamido-5-furfuryl aldehyde (3A5F), to broaden the scope of accessible chemical transformations. bohrium.com Expanding the toolbox of biocatalytic conversions will also be crucial, enabling the synthesis of a wider range of chiral amines and alcohols as valuable building blocks for the pharmaceutical and fine chemical industries. Continued innovation in both production and derivatization will be essential to fully realize the potential of 3A5AF as a cornerstone of a sustainable, chitin-based chemical industry.

Q & A

Q. What are the key catalytic systems for synthesizing 3A5AF from N-acetyl-D-glucosamine (NAG)?

The synthesis of 3A5AF from NAG typically employs homogeneous or heterogeneous catalysts. LiCl has shown high efficacy as a single catalyst, achieving a 62% yield in N-methylpyrrolidone (NMP) at 200°C for 1 hour, without requiring boron additives . Alternative systems include AlCl₃·6H₂O (30% yield at 120°C) and NH₄Cl/LiCl combinations (43% yield in DMF at 160°C) . For green chemistry applications, bio-based deep eutectic solvents (DESs) like choline chloride/citric acid (CCCA) achieve 47.1% yield in DMA at 210°C with CaCl₂ additives .

Q. How do reaction conditions influence 3A5AF yield?

Yield optimization depends on:

- Catalyst loading : Excess LiCl (>200 mol%) promotes humin formation, reducing 3A5AF selectivity .

- Temperature : Optimal ranges are 160–220°C; lower temperatures slow dehydration, while higher temperatures accelerate side reactions .

- Solvent : Polar aprotic solvents (e.g., NMP, DMA) stabilize intermediates, whereas γ-valerolactone enhances dissolution-dehydration effects, improving yields .

Q. What purification methods are effective for isolating 3A5AF?

Post-reaction, 3A5AF is extracted with ethyl acetate and purified via column chromatography (>99% purity) . Solvent recycling (e.g., DMA) via distillation reduces waste, retaining >63% catalyst activity after five cycles .

Advanced Research Questions

Q. What mechanistic insights explain the role of Cl⁻ in 3A5AF synthesis?

Quantum chemistry calculations reveal Cl⁻ acts as a nucleophile, attacking the NAG substrate to stabilize intermediates via hydrogen bonding. Li⁺ serves as a Lewis acid, lowering the Gibbs free energy barrier (ΔG‡ = 59.4 kcal/mol) for the rate-determining first dehydration step . This dual role enhances dehydration efficiency compared to non-halide systems .

Q. Why does 3A5AF resist oxidation to 3-acetamido-5-carboxyfuran (3A5CF)?

Under autoxidation (O₂, Mn(OAc)₂), 3A5AF undergoes radical addition at the furan ring rather than acetyl group oxidation. DFT studies attribute this to low aromaticity in the furan ring and orbital interactions between the acetamido group and radicals, stabilizing adducts . Benzene derivatives (e.g., acetylfuran) show higher oxidation selectivity due to greater aromatic stability .

Q. How do solvent properties impact downstream processing?

NMP’s high boiling point (202°C) complicates separation, whereas DMA offers safer handling and easier recycling . γ-Valerolactone, a renewable solvent, enhances 3A5AF yields via dissolution-dehydration effects, aligning with green chemistry principles .

Q. What strategies address contradictions in catalyst performance across studies?

Discrepancies arise from solvent-catalyst interactions. For example, LiCl in DMA requires higher loading than in NMP for equivalent yields, likely due to solvent polarity effects on ion pairing . Heterogeneous catalysts like La₂O₃ (50% 3A5AF yield) avoid solvent dependency but face mass transfer limitations .

Q. Can 3A5AF serve as a platform for enantioselective synthesis?

Yes. Chemoenzymatic approaches using Streptomyces coelicolor carbonyl reductase (ScCR) convert 3A5AF into (R)- and (S)-3-acetamido-5-(1-hydroxyethyl)furan with >99% enantiomeric excess. This enables chiral building blocks for pharmaceuticals .

Data-Driven Insights

Q. Table 1: Comparative Catalyst Performance

Q. Table 2: Oxidation Challenges in 3A5AF

| Condition | Outcome | Cause | Reference |

|---|---|---|---|

| O₂ + Mn(OAc)₂ | Radical adducts (m/z=199) | Furan ring reactivity | |

| I₂/CuO (stoichiometric) | 3A5CF ester | Avoids radical pathways |

Methodological Recommendations

- For mechanistic studies : Combine DFT calculations (B3LYP/6-311++G(d,p)) with kinetic profiling to resolve transition states .

- For scale-up : Prioritize DMA or γ-valerolactone for solvent sustainability and easier recycling .

- For enantioselective synthesis : Screen microbial reductases (e.g., ScCR) under mild pH (6–8) and 30–40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.